Torcitabine, formerly known as DPC-817, is a β-L-2'-deoxycytidine analog. [, , , ] It is being investigated for its potential as an antiviral agent, specifically in the treatment of hepatitis B virus (HBV) infection. [, , , ] Torcitabine itself is a prodrug, meaning it is inactive in its administered form and must be metabolized within the body to its active form, which is valtorcitabine. [, , ]
Torcitabine exerts its antiviral activity through its active metabolite, valtorcitabine. Valtorcitabine acts as a potent inhibitor of HBV DNA polymerase, the enzyme responsible for viral DNA replication. [, ] It accomplishes this by competing with natural nucleotides for incorporation into the growing viral DNA chain. [, ] Once incorporated, valtorcitabine terminates further DNA synthesis, effectively halting viral replication. [, ]
The primary application of torcitabine in scientific research is in the investigation of its potential as a treatment for chronic hepatitis B infection. [, , , ] Studies have focused on:
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3